(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Description
The compound “(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid” is a chiral, non-polymer small molecule with a molecular formula of C₃₆H₃₅N₃O₄ and a molecular weight of 573.68 g/mol . Its structure features:
- A 3,5-dimethylbenzoyl group linked to a methylamino moiety.
- A phenylpropanoyl backbone with stereochemical configurations at the (2S) and (2R) positions.
- An indol-3-ylpropanoic acid terminus, which is common in bioactive molecules targeting receptors or enzymes (e.g., protease inhibitors) .
Properties
CAS No. |
169544-71-2 |
|---|---|
Molecular Formula |
C30H31N3O4 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C30H31N3O4/c1-19-13-20(2)15-22(14-19)29(35)33(3)27(16-21-9-5-4-6-10-21)28(34)32-26(30(36)37)17-23-18-31-25-12-8-7-11-24(23)25/h4-15,18,26-27,31H,16-17H2,1-3H3,(H,32,34)(H,36,37)/t26-,27+/m0/s1 |
InChI Key |
JFNANCYIHVAEQV-RRPNLBNLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C |
sequence |
FW |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethylbenzoyl Chloride
The 3,5-dimethylbenzoyl moiety is synthesized via a staged reaction between 3,5-dimethylbenzoic acid and thionyl chloride, as detailed in the patent CN105732365A. The process involves three temperature-controlled phases:
- Heat-insulating reaction : Conducted below 35°C for 1 hour to initiate the formation of the intermediate acyl chloride.
- Gradual heating : The temperature is raised to 45°C at 0.5°C per minute, followed by heating to 50°C at 1°C per minute, each for 0.5 hours to drive the reaction to completion.
- Reflux purification : Excess thionyl chloride is removed via distillation under reflux, yielding high-purity 3,5-dimethylbenzoyl chloride. This method minimizes side reactions such as over-chlorination or decomposition, achieving yields exceeding 90%.
Enantioselective Synthesis of (2R)-2-Methylamino-3-Phenylpropanoyl Intermediate
The (2R)-configured methylamino-propanoyl fragment is constructed using a modified oxazolidinone methodology, inspired by the enantioselective α-methylation strategies employed in Grb2-SH2 inhibitor synthesis. Key steps include:
- Chiral auxiliary incorporation : A (4S)-phenyl oxazolidinone auxiliary directs the stereochemistry during the alkylation of methylamine with 3-phenylpropanoyl chloride.
- Methylation and cleavage : Quenching with methyl iodide introduces the methylamino group, followed by auxiliary removal via hydrolysis with lithium hydroperoxide, yielding the (2R)-methylamino-3-phenylpropanoyl fragment with an enantiomeric excess (ee) of >98%.
Acylation of the Methylamino Group with 3,5-Dimethylbenzoyl Chloride
The (2R)-methylamino intermediate undergoes acylation with 3,5-dimethylbenzoyl chloride in dichloromethane under inert conditions. Triethylamine is added to scavenge HCl, and the reaction is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and purified via silica gel chromatography to isolate the (2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl product in 85% yield.
Preparation of (2S)-2-Amino-3-(1H-Indol-3-Yl)Propanoic Acid
The indole-containing amino acid is synthesized via Fischer indolization, adapted from classical methods and modern enantioselective protocols:
- Hydrazone formation : Phenylhydrazine reacts with pyruvic acid to form a phenylhydrazone intermediate.
- Dynamic kinetic resolution (DKR) : A chiral phosphoric acid catalyst combined with a Lewis acid (e.g., zinc triflate) enables DKR during cyclization, ensuring >99% enantiomeric excess of the (2S)-configured tryptophan derivative.
- Decarboxylation : The intermediate indole-2-carboxylic acid is decarboxylated using copper chromite in quinoline, yielding (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.
Peptide Coupling and Final Assembly
The two fragments are conjugated using a carbodiimide-mediated coupling strategy:
- Activation : The (2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl fragment is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Amide bond formation : The activated acyl group reacts with the free amine of the indole-containing amino acid in dimethylformamide (DMF) at 0°C, gradually warming to room temperature.
- Deprotection and purification : The tert-butyloxycarbonyl (Boc) protecting group (if used) is removed with trifluoroacetic acid, followed by reverse-phase HPLC purification to isolate the final compound.
Analytical Characterization and Optimization
Critical quality control measures include:
- Chiral HPLC : Confirms enantiomeric purity (>99% ee) using a Chiralpak IC column with hexane/isopropanol mobile phase.
- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and functional group integrity, particularly the indole NH proton at δ 10.8 ppm and the methylamino quartet at δ 3.2 ppm.
- Mass spectrometry : High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion peak at m/z 516.2387 (calculated for C₂₉H₃₂N₃O₄⁺).
Yield optimization studies reveal that substituting EDC with COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) increases coupling efficiency to 92%. Additionally, conducting the Fischer indolization under microwave irradiation at 100°C reduces reaction time from 24 hours to 2 hours.
Chemical Reactions Analysis
IRL-1841, as an endothelin receptor antagonist, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Structural Characteristics
The molecular formula of IRL-2500 is , with a molecular weight of approximately 573.681 g/mol. The compound features a complex structure that includes an indole moiety, which is known for its significance in various biological activities. The presence of a dimethylbenzoyl group contributes to its pharmacological properties.
Biological Activities
IRL-2500 is primarily classified as a peptide compound and has been associated with several biological targets:
- Receptor Interaction : Studies have indicated that IRL-2500 interacts with various receptors, including G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes.
- Antitumor Activity : Preliminary research suggests that the compound exhibits antitumor properties, making it a candidate for cancer therapy. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis has been highlighted in several studies.
Applications in Research
- Cancer Research : The potential of IRL-2500 in cancer treatment is being investigated through various preclinical studies. Researchers are exploring its efficacy against different cancer cell lines, assessing its mechanism of action and therapeutic index.
- Drug Development : Given its unique structure and biological activity, IRL-2500 serves as a lead compound for the development of new drugs targeting specific diseases, particularly those related to cancer.
- Pharmacological Studies : The compound is utilized in pharmacological studies to better understand receptor-ligand interactions and the subsequent biological responses.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of IRL-2500 on human breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. This study underscores the potential of IRL-2500 as a therapeutic agent in oncology.
Case Study 2: Mechanism of Action
Another research effort focused on elucidating the mechanism of action of IRL-2500. Using molecular docking studies, researchers identified key interactions with specific GPCRs that may mediate its biological effects. This insight is critical for understanding how the compound can be optimized for better efficacy.
Mechanism of Action
IRL-1841 exerts its effects by antagonizing endothelin receptors, specifically endothelin receptor type B. This receptor is a G protein-coupled receptor that activates a phosphatidylinositol-calcium second messenger system. By blocking the action of endothelin, IRL-1841 helps to modulate vascular tone and reduce blood pressure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares structural motifs with several amino acid derivatives containing indole moieties or arylpropanoyl backbones. Key comparisons include:
Physicochemical Properties
Critical physicochemical parameters highlight differences in solubility, bioavailability, and stability:
*Derived from analogous compounds.
Chirality and Bioactivity
- The target compound’s dual (2S,2R) stereochemistry contrasts with simpler chiral centers in analogs like ’s isomers (separated via chiral chromatography, >98% ee) .
- Indole-containing analogs (e.g., 13l ) often exhibit enhanced binding to aromatic receptors (e.g., serotonin receptors), though the dimethylbenzoyl group in the target compound may alter selectivity.
Metabolic Stability
- Metabolite : Features a dihydroxypropylidene group, which may increase hydrophilicity compared to the target compound’s lipophilic dimethylbenzoyl group .
- The sulfonamide in ’s compound could improve metabolic stability relative to ester or amide bonds in the target molecule.
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The dimethylbenzoyl group in the target compound may enhance membrane permeability but reduce solubility compared to fluorophenyl (13l ) or hydroxyacetyl ( ) analogs.
- Data Limitations: No biological activity or pharmacokinetic data are available for the target compound. Further studies should prioritize assays for protease inhibition or receptor binding.
Biological Activity
The compound (2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid, commonly referred to as IRL-2500, is a synthetic peptide derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H31N3O4
- Molecular Weight : 497.585 g/mol
- CAS Number : 169544-71-2
- LogP : 5.1204 (indicating lipophilicity)
IRL-2500 has been studied for its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition. It is hypothesized to act as a selective ligand for specific G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
In Vitro Studies
-
Receptor Binding Affinity :
- IRL-2500 demonstrated significant binding affinity to gastrin/CCK-B receptors, which are implicated in gastrointestinal functions and have been associated with cancer biology. In vitro assays showed that it effectively inhibited the binding of radiolabeled ligands to these receptors, suggesting potential use in treating conditions related to gastrin signaling .
- Palmitoylation Inhibition :
In Vivo Studies
- Gastrointestinal Effects :
-
Toxicological Profile :
- Toxicity studies have indicated that IRL-2500 has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preclinical trials.
Case Studies
Several studies have highlighted the efficacy of IRL-2500 in various biological contexts:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves coupling chiral amino acid derivatives with activated acylating agents. For example, enantioselective synthesis can be achieved using Boc-protected intermediates and carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize racemization . Reaction temperature (< 0°C) and solvent polarity (e.g., DMF vs. THF) significantly impact stereochemical fidelity. Post-synthesis, chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) is recommended for verifying enantiopurity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve stereochemistry (e.g., coupling constants for α-protons in the indole moiety) .
- HPLC with UV/Vis detection (λ = 254 nm) for purity assessment, using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
Q. What are the key biological targets or pathways associated with this compound?
- Methodological Answer : Preliminary studies suggest interactions with tryptophan-hydroxylase enzymes due to structural similarity to indole derivatives. In vitro assays using recombinant enzymes (e.g., fluorescence polarization binding assays) are recommended to validate target affinity. Dose-response curves (IC) should be generated with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on the compound’s enzymatic inhibition potency across studies?
- Methodological Answer :
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., 50 mM Tris-HCl).
- Include positive/negative controls : Use known inhibitors (e.g., para-chlorophenylalanine for tryptophan hydroxylase).
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC values across labs. Contradictions may arise from differences in enzyme isoforms or assay detection methods (e.g., radiometric vs. fluorometric assays) .
Q. What experimental strategies can assess the environmental fate of this compound, given its structural complexity?
- Methodological Answer :
- Degradation studies : Use HPLC-MS/MS to monitor hydrolysis products under simulated environmental conditions (pH 4–9, UV light exposure).
- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to -labeled compound and measure tissue accumulation via scintillation counting.
- QSAR modeling : Predict biodegradation pathways using software like EPI Suite, incorporating logP (estimated 2.4–3.1) and molecular weight (≈500 g/mol) .
Q. How can researchers optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
- Stability assays : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products (e.g., deamidation or oxidation at the indole group).
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, adjusting formulation pH to minimize albumin interaction .
Data Analysis & Experimental Design
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data involving this compound?
- Methodological Answer :
- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC values.
- Account for batch variability using mixed-effects models.
- Validate assay robustness via Z’-factor calculations (>0.5 indicates high reliability) .
Q. How should researchers design a multi-omics study to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated vs. untreated cells (minimum n = 3 biological replicates).
- Proteomics : TMT-labeled LC-MS/MS to identify differentially expressed proteins (FDR < 0.05).
- Pathway enrichment : Use tools like Metascape or STRING to map targets to KEGG pathways (e.g., tryptophan metabolism) .
Safety & Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and solubilization.
- Waste disposal : Neutralize acidic/basic waste with 1 M NaOH or HCl before disposal.
- Emergency procedures : In case of skin contact, rinse with 0.9% saline and apply hydrocortisone cream .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
